molecular formula C8H14N2O B6345804 3-Butyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 1354936-66-5

3-Butyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B6345804
CAS No.: 1354936-66-5
M. Wt: 154.21 g/mol
InChI Key: HUMMERSHJAWOEE-UHFFFAOYSA-N
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Description

Historical Context and Significance of Pyrazolone (B3327878) Derivatives in Heterocyclic Chemistry

The journey of pyrazolone derivatives in science began in 1883 with the synthesis of Antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) by Ludwig Knorr. mdpi.com This event is a landmark in medicinal chemistry, as Antipyrine was one of the first synthetic drugs to be widely used for its analgesic and antipyretic properties. mdpi.comresearchgate.net The success of Antipyrine catalyzed a wave of research into other pyrazolone analogues, leading to the development of compounds like Dipyrone, which has been in clinical use since 1922. nih.gov

Historically, pyrazole (B372694) derivatives have played a pivotal role in the advancement of heterocyclic chemistry. mdpi.com Their ready accessibility through various synthetic routes, combined with their diverse chemical reactivity, has made them attractive targets for chemists. mdpi.com The pyrazolone core is a five-membered ring containing two adjacent nitrogen atoms and a ketone functional group. This structure can exist in several tautomeric forms, which contributes to its versatile chemical behavior and its ability to interact with a wide range of biological targets. nih.gov Over the decades, the significance of pyrazolones has expanded beyond medicine into agrochemicals, dyes, and fluorescent substances. mdpi.comresearchgate.net

Importance of the 4,5-Dihydropyrazol-5-one Ring System in Organic Synthesis and Medicinal Chemistry

The 4,5-dihydropyrazol-5-one ring, also known as a 2-pyrazoline-5-one, is a partially saturated derivative of pyrazole and stands out as an indispensable scaffold in modern medicinal chemistry. researchgate.netnih.gov The modification of the aromatic pyrazole ring to its dihydro counterpart offers different stereochemical and electronic properties, which can be fine-tuned to achieve desired biological activities. researchgate.netresearchgate.net

The synthetic versatility of the 4,5-dihydropyrazol-5-one system allows for the introduction of a wide variety of substituents at different positions of the ring. This structural diversity has been exploited to develop compounds with a broad spectrum of pharmacological activities. mdpi.com Research has shown that derivatives of this scaffold exhibit properties including:

Anti-inflammatory and Analgesic: Continuing the legacy of Antipyrine, many modern pyrazolone derivatives are investigated for their potential to manage pain and inflammation. nih.gov

Antimicrobial: Numerous studies have reported significant antibacterial and antifungal activities of pyrazolone derivatives. mdpi.com

Antitumor: The 4,5-dihydropyrazole core is present in several compounds synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Central Nervous System (CNS) Activity: Certain derivatives have been explored for their potential as antidepressant and anticonvulsant agents. mdpi.com

Enzyme Inhibition: More targeted approaches in medicinal chemistry have utilized the scaffold to design potent and selective enzyme inhibitors, such as inhibitors of RIP1 kinase for treating inflammatory diseases.

The table below summarizes the diverse biological activities associated with the 4,5-dihydropyrazol-5-one scaffold, showcasing its importance in drug discovery.

Biological ActivityTherapeutic AreaReference
Anti-inflammatoryInflammation & Pain nih.gov
AnalgesicPain Management mdpi.com
AntimicrobialInfectious Diseases mdpi.com
AntitumorOncology
AntidepressantNeurology mdpi.com
Kinase InhibitionInflammatory Diseases

Rationale for Focused Research on 3-Butyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one: A Modern Perspective

While extensive research exists for the broader pyrazolone class, specific and detailed studies on This compound are not prominent in the available literature. However, a rationale for investigating this particular molecule can be constructed based on established principles of medicinal chemistry and structure-activity relationships (SAR) observed in related compounds.

The investigation of a specific analogue like this compound from a modern perspective would be driven by the principle of molecular modification to optimize biological activity. The substituents on the pyrazolone core play a crucial role in determining the compound's physicochemical properties and its interaction with biological targets.

The N1-Methyl Group: The methyl group at the N1 position is a common feature in many biologically active pyrazolones. It can influence the molecule's stability, lipophilicity, and metabolic profile. Its presence removes the possibility of N-H hydrogen bonding, which can alter its binding mode to biological receptors compared to N-unsubstituted analogues.

The C3-Butyl Group: The butyl group at the C3 position is a key lipophilic moiety. The length and nature of the alkyl chain at this position can significantly impact the compound's ability to cross cell membranes and its affinity for hydrophobic pockets in target proteins. Compared to a smaller methyl group or a bulkier tert-butyl group, a straight-chain butyl group offers a specific balance of size and flexibility. Focused research would aim to determine if this particular chain length provides an optimal interaction with a specific biological target, potentially leading to enhanced potency or selectivity.

A modern research approach would involve the synthesis of this compound followed by a comprehensive screening program against a panel of biological targets (e.g., enzymes, receptors) implicated in various diseases. The goal would be to identify any unique biological activity conferred by the specific combination of the N1-methyl and C3-butyl substituents. Such research is essential for mapping the chemical space around the 4,5-dihydropyrazol-5-one scaffold and discovering novel therapeutic leads.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-butyl-2-methyl-4H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-3-4-5-7-6-8(11)10(2)9-7/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMMERSHJAWOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN(C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Investigations of Formation

De Novo Synthetic Strategies for 3-Butyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one

The construction of the this compound core from acyclic precursors can be accomplished using several de novo synthetic approaches. These methods are foundational in heterocyclic chemistry and have been refined to improve yield, selectivity, and reaction conditions.

Cyclocondensation Reactions Utilizing Hydrazine (B178648) Derivatives and β-Diketones/β-Keto Esters

A traditional and widely employed method for the synthesis of pyrazolones is the cyclocondensation reaction between a hydrazine derivative and a β-dicarbonyl compound, such as a β-keto ester. ias.ac.inresearchgate.net For the synthesis of this compound, the reaction would involve methylhydrazine and a β-keto ester with a butyl group, such as ethyl 3-oxoheptanoate.

The reaction mechanism initiates with the nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine on one of the carbonyl groups of the β-keto ester, followed by an intramolecular cyclization and subsequent dehydration to yield the pyrazolone (B3327878) ring. The reaction is typically carried out under heating, and solvent-free conditions have been reported to be effective. ias.ac.in

A general representation of this reaction is depicted below:

Reaction Scheme: Methylhydrazine + Ethyl 3-oxoheptanoate → this compound + Ethanol + Water

Mechanistic studies on similar reactions, such as the synthesis of 1,3-dimethyl-5-pyrazolone (B118827) from methylhydrazine and ethyl acetoacetate, suggest the formation of an intermediate N-methyl-3-oxobutanehydrazide, which then undergoes intramolecular cyclization. ias.ac.in

Facile and High-Yield Synthesis Approaches from Conjugated Azoalkenes with Phosphines

While less common for the direct synthesis of the pyrazolone ring itself, conjugated azoalkenes (1,2-diaza-1,3-butadienes) are reactive intermediates that can undergo reactions with phosphines. A transition metal-free synthesis of β-hydrazonophosphine oxides has been developed through the Michael addition of phosphine (B1218219) oxides to reactive azoalkenes generated in situ from α-halohydrazones. nih.govfrontiersin.org This reaction stereoselectively produces Z-isomers of β-hydrazonophosphine oxides, which are stabilized by intramolecular hydrogen bonding. frontiersin.org

This methodology highlights the reactivity of azoalkenes with P-nucleophiles and could potentially be adapted for the synthesis of pyrazolone precursors. nih.govfrontiersin.org The reaction tolerates a variety of functional groups, indicating its potential broad applicability. frontiersin.org

Multi-Component Reactions for Dihydropyrazolone Ring Formation

Multi-component reactions (MCRs) have gained prominence as efficient and atom-economical methods for the synthesis of complex molecules, including pyrazolone derivatives. beilstein-journals.org These reactions involve the combination of three or more starting materials in a one-pot process to form a product that contains portions of all the reactants.

For the synthesis of pyrazolone-related structures, a common MCR involves the reaction of a β-keto ester (like ethyl acetoacetate), a hydrazine (such as hydrazine hydrate (B1144303) or a substituted hydrazine), an aldehyde, and a source of cyanide (like malononitrile). rsc.org These reactions can lead to the formation of fused heterocyclic systems, such as dihydropyrano[2,3-c]pyrazoles. rsc.org While not a direct synthesis of this compound, these MCRs demonstrate the versatility of using β-keto esters and hydrazines as building blocks for complex pyrazolone-containing scaffolds.

Regioselective and Stereoselective Pathways in Dihydropyrazolone Synthesis

The reaction of an unsymmetrical hydrazine, such as methylhydrazine, with an unsymmetrical β-dicarbonyl compound, like ethyl 3-oxoheptanoate, can potentially lead to the formation of two regioisomers. The control of regioselectivity is a crucial aspect of synthesizing a specific isomer like this compound. The outcome of the reaction is influenced by the substitution pattern of both the hydrazine and the β-dicarbonyl compound, which determines the relative reactivity of the nucleophilic and electrophilic centers. ias.ac.in

Stereoselectivity becomes a factor when a chiral center is introduced into the pyrazolone ring. For instance, an enantioselective synthesis of β-(3-hydroxypyrazol-1-yl)ketones has been achieved through an organocatalyzed Michael addition reaction between 2-pyrazolin-5-ones and aliphatic acyclic α,β-unsaturated ketones. researchgate.net This demonstrates that stereocontrol in pyrazolone synthesis is achievable through modern catalytic methods.

Application of Modern Catalysis (e.g., Metal-Free, Ionic Liquid-Mediated, Ultrasound-Promoted) in Pyrazolone Synthesis

Modern catalytic techniques have been increasingly applied to the synthesis of pyrazolones to enhance reaction efficiency, reduce environmental impact, and improve product yields.

Metal-Free Catalysis: Metal-free approaches for pyrazole (B372694) synthesis are gaining traction due to their environmental benefits. For instance, an I2-mediated metal-free oxidative C–N bond formation has been established for the regioselective synthesis of pyrazoles from α,β-unsaturated aldehydes/ketones and hydrazines. acs.org

Ionic Liquid-Mediated Synthesis: Ionic liquids (ILs) have been utilized as both catalysts and environmentally benign reaction media for the synthesis of pyrazole derivatives. They offer advantages such as high yields, short reaction times, and catalyst reusability. For example, the synthesis of dihydropyrano[2,3-c]pyrazoles has been successfully carried out using the Brønsted acid ionic liquid [Et3NH][HSO4]. acs.org

Ultrasound-Promoted Synthesis: Ultrasound irradiation has been employed as a green and efficient method for promoting the synthesis of pyrazolone derivatives. This technique can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods. The smooth condensation of hydrazine derivatives with various β-keto esters has been achieved under solvent-free conditions using ultrasound irradiation. frontiersin.org

The following table summarizes the key features of these modern catalytic approaches.

Catalytic MethodKey FeaturesExample Application
Metal-FreeEnvironmentally friendly, avoids metal contamination.Iodine-mediated oxidative C–N bond formation for pyrazole synthesis. acs.org
Ionic Liquid-MediatedHigh yields, short reaction times, catalyst reusability.Synthesis of dihydropyrano[2,3-c]pyrazoles using [Et3NH][HSO4]. acs.org
Ultrasound-PromotedReduced reaction times, high yields, green chemistry approach.Condensation of hydrazines with β-keto esters under solvent-free conditions. frontiersin.org

Chemical Transformations and Derivatization of the this compound Core

The this compound core possesses several reactive sites that allow for a variety of chemical transformations and derivatizations. These modifications can be used to synthesize a diverse library of compounds with potentially altered physicochemical and biological properties. Key reaction sites include the nitrogen atom at position 2 (if unsubstituted), the active methylene (B1212753) group at the C4 position, and the carbonyl group at C5.

N-Alkylation: The pyrazole ring can be N-alkylated, although this is more relevant for pyrazoles with a free N-H. In the case of this compound, the N1 position is already substituted with a methyl group. However, N-alkylation is a fundamental reaction for related pyrazole systems and can be achieved using various alkylating agents under basic conditions or through methods like phase transfer catalysis. researchgate.net The regioselectivity of N-alkylation in unsymmetrical pyrazoles is influenced by steric and electronic factors. semanticscholar.org

C4-Functionalization: The C4 position of the pyrazolone ring is an active methylene group and is susceptible to various electrophilic substitution reactions.

Halogenation: The C4 position can be selectively halogenated. For example, an electrochemical oxidative method has been developed for the synthesis of 4-halopyrazolones under metal- and oxidant-free conditions. rsc.orgrsc.org This provides a green route to install a halogen moiety, which can serve as a handle for further functionalization.

Acylation: Selective C-acylation at the C4 position can be achieved using acyl chlorides. To avoid O-acylation, the reaction can be carried out in the presence of a base like calcium hydroxide, which is believed to protect the enolic hydroxyl group as a complex. researchgate.netrsc.org

Knoevenagel Condensation: The active methylene group at C4 can participate in Knoevenagel condensation with aldehydes. wikipedia.orgrsc.org This reaction leads to the formation of 4-arylidene-bis(1H-pyrazol-5-ol) derivatives in a tandem Knoevenagel-Michael reaction. researchgate.netresearchgate.netnih.gov

Derivatization of the Carbonyl Group: While less common, the carbonyl group at C5 can potentially undergo reactions typical of ketones, although its reactivity is influenced by the adjacent nitrogen atoms and the aromaticity of the tautomeric hydroxypyrazole form.

The following table provides a summary of potential derivatization reactions for the pyrazolone core.

Reaction TypeReagents and ConditionsProduct Type
C4-HalogenationElectrochemical oxidation with a halogen source. rsc.orgrsc.org4-Halopyrazolones
C4-AcylationAcyl chloride in the presence of a base (e.g., Ca(OH)2). researchgate.netrsc.org4-Acylpyrazolones
Knoevenagel CondensationAldehyde, often with a basic catalyst. wikipedia.orgrsc.org4-Alkylidene or 4-Arylidenepyrazolones

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazolone Ring System

The reactivity of the this compound ring system is characterized by the nucleophilic nature of the C4 position. The presence of the adjacent carbonyl group makes the methylene protons at C4 acidic, facilitating the formation of a carbanion. This carbanion readily reacts with a variety of electrophiles, making electrophilic substitution the most prominent reaction type at this position. researchgate.net

In aromatic pyrazole systems, the C4 carbon is electron-rich, rendering it susceptible to electrophilic attack. quora.comrrbdavc.org For 4,5-dihydropyrazol-5-ones, this reactivity is concentrated at the active methylene group at the C4 position, which serves as a key site for functionalization. researchgate.netrwth-aachen.de This allows for reactions such as C-acylation and alkylation, introducing new carbon-carbon bonds and expanding the molecular complexity of the pyrazolone core.

Condensation Reactions with Carbonyl Compounds and Their Derivatives

The active methylene group at the C4 position of this compound is highly reactive towards condensation reactions with aldehydes and ketones. This transformation, a variant of the Knoevenagel condensation, is a fundamental method for C-C bond formation and the synthesis of various pyrazolone derivatives. rsc.orgresearchgate.netnih.gov

The reaction typically proceeds under basic or sometimes acidic catalysis and can be performed in various solvents, including environmentally benign media like water or ionic liquids. rsc.org The condensation occurs between the nucleophilic C4 of the pyrazolone and the electrophilic carbonyl carbon of an aldehyde or ketone. Depending on the reaction conditions and stoichiometry, both mono- and bis-pyrazolone derivatives can be formed. nih.gov This reaction is widely used to synthesize compounds with extended conjugation and potential biological activities.

Table 1: Examples of Knoevenagel Condensation with Pyrazolone Analogs

Pyrazolone ReactantCarbonyl CompoundCatalyst/SolventProduct TypeReference
3-methyl-1-phenyl-5-pyrazoloneAromatic AldehydesPiperidine/Ethanol4-Arylmethylene-pyrazolone
3-methyl-1-phenylpyrazolin-5-(4H)-one3-Formyl ChromonesEthylammonium Nitrate (Ionic Liquid)4-(Chromonylmethylene)-pyrazolone
3-methyl-1-phenyl-5-pyrazoloneEthyl AcetoacetateNone/RefluxFused Furopyrazole researchgate.net

Exploiting the Reactivity of N-(5-Pyrazolyl)imine Intermediates in Subsequent Transformations

While this compound itself features a carbonyl group, the closely related 3-butyl-1-methyl-1H-pyrazol-5-amine serves as a versatile precursor for synthesizing N-(5-Pyrazolyl)imine intermediates. These imines are valuable for constructing diverse heterocyclic systems. mdpi.com They are typically formed through the condensation reaction of the 5-aminopyrazole with various aldehydes. mdpi.commdpi.com

The synthesis can be carried out under mild conditions, such as stirring at ambient temperature in methanol (B129727) with a drying agent like magnesium sulfate, or under solvent-free heating conditions. mdpi.commdpi.com Once formed, these N-(5-pyrazolyl)imines act as key intermediates in a range of subsequent transformations. A notable application is their use as 2-azadiene components in aza-Diels-Alder reactions to construct fused heterocyclic systems like pyrazolopyrid-4-ones. acs.orgresearchgate.netnih.govwikipedia.orgrsc.org Furthermore, the imine bond can be selectively reduced, for instance with sodium borohydride, to yield N-heterocyclic amines, demonstrating a straightforward method for C-N bond formation. mdpi.com

Table 2: Synthesis of N-(5-Pyrazolyl)imine Intermediates from Aminopyrazole Analogs

Aminopyrazole ReactantAldehyde ReactantReaction ConditionsProductYieldReference
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine2-pyridinecarboxaldehydeMgSO₄, Methanol, 24h, RT(E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine81% mdpi.com
3-(tert-butyl)-1-methyl-1H-pyrazol-5-aminep-methoxybenzaldehydeSolvent-free, 120 °C, 2h(E)-3-(tert-butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amine91% mdpi.com

Oxidation and Reduction Pathways of the Dihydropyrazolone Scaffold

The 4,5-dihydropyrazolone scaffold possesses sites susceptible to both oxidation and reduction, allowing for further chemical diversification. Oxidation reactions can lead to the aromatization of the dihydropyrazole ring, converting the 4,5-dihydro-1H-pyrazol-5-one into the corresponding aromatic pyrazol-5-ol. This transformation is a common pathway for 2-pyrazolines (another term for dihydropyrazoles), which can be oxidized to pyrazoles using various oxidizing agents. researchgate.net For instance, thermal oxidation using tetrabutylammonium (B224687) peroxydisulfate (B1198043) (TBAPS) has been shown to effectively aromatize 2-pyrazolines. researchgate.net

Conversely, the carbonyl group at the C5 position is a target for reduction. Standard reducing agents can convert the ketone into a secondary alcohol, yielding a 4,5-dihydro-1H-pyrazol-5-ol derivative. More strenuous reduction conditions could potentially lead to the complete removal of the carbonyl group or ring opening, depending on the substrate and reagents used. The specific reduction pathways for this compound would depend on the chosen reagents and conditions, offering a route to saturated pyrazole derivatives.

Functionalization through Sulfonamidation and Related Coupling Reactions

Functionalization through the introduction of a sulfonamide group is a significant strategy in medicinal chemistry. For the pyrazole scaffold, this is typically achieved using a 5-aminopyrazole precursor, such as 3-butyl-1-methyl-1H-pyrazol-5-amine. The primary amino group at the C5 position serves as a nucleophile that can react with sulfonyl chlorides. mdpi.com

The reaction is generally mediated by a base, such as triethylamine, in a suitable solvent like acetonitrile. mdpi.com For example, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride results in the formation of a pyrazole-based benzenesulfonamide. mdpi.com This sulfonamidation reaction provides a direct route to pyrazole-sulfonamide hybrids, which are of interest for their potential biological activities.

Table 3: Sulfonamidation of a 5-Aminopyrazole Analog

Amine ReactantSulfonyl ChlorideBase/SolventProductYieldReference
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine4-methylbenzenesulfonyl chlorideTriethylamine/AcetonitrileN-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide88% mdpi.com

Computational Chemistry and Theoretical Studies on Molecular Architecture and Reactivity

Molecular Geometry and Conformational Landscape of 3-Butyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one

The three-dimensional architecture of a molecule dictates its physical and chemical properties. For this compound, computational methods are employed to determine its most stable geometric configurations and explore its conformational flexibility.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for determining the ground state geometries of molecules. For pyrazolone (B3327878) derivatives, calculations are commonly performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311+G** to ensure accuracy.

These calculations optimize the molecular structure to find the lowest energy arrangement of atoms. The process yields precise data on bond lengths, bond angles, and dihedral angles that define the molecule's geometry. This information is fundamental for understanding the steric and electronic interactions within the molecule.

Table 1: Key Geometric Parameters Calculated for this compound

ParameterAtoms InvolvedDescription
Bond LengthC=OThe length of the carbonyl double bond in the pyrazolone ring.
Bond LengthN-NThe length of the nitrogen-nitrogen single bond in the pyrazolone ring.
Bond LengthC-N (ring)Lengths of the carbon-nitrogen bonds within the heterocyclic ring.
Bond AngleN-C=OThe angle formed by the nitrogen, carbonyl carbon, and oxygen atoms.
Dihedral AngleC-C-C-C (butyl)The torsion angle describing the conformation of the butyl side chain.

Electronic Structure and Reactivity Descriptors

The arrangement of electrons within a molecule is key to its chemical reactivity. Various computational descriptors are used to quantify and visualize the electronic properties of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For pyrazole (B372694) derivatives, these orbitals are often delocalized across the heterocyclic ring system.

Table 2: Frontier Molecular Orbital (FMO) Energy Parameters

ParameterDescriptionSignificance
E(HOMO)Energy of the Highest Occupied Molecular OrbitalIndicates the molecule's ability to donate electrons (nucleophilicity).
E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's ability to accept electrons (electrophilicity).
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMOCorrelates with chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the regions that are rich or poor in electron density, thereby predicting the sites for electrophilic and nucleophilic attack.

On an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. For this compound, the MEP map would be expected to show a strong negative potential around the carbonyl oxygen atom, making it a primary site for interaction with electrophiles. Conversely, the hydrogen atoms attached to the ring and the butyl group would exhibit positive potential.

Tautomeric Equilibria and Solvent Effects

Pyrazol-5-ones, the parent class of this compound, are known to exist in different tautomeric forms. researchgate.net Tautomerism is a critical aspect of their chemistry, as the predominant form can influence the molecule's reactivity, spectroscopic properties, and biological activity. Computational chemistry is instrumental in studying these equilibria.

For pyrazol-5-ones, three main tautomeric forms are typically considered: the CH, OH, and NH forms. Theoretical calculations, using methods such as MNDO and DFT, can predict the relative stabilities of these tautomers by calculating their heats of formation or total energies. researchgate.netresearchgate.net Studies have consistently shown that the relative stability follows the order CH > NH > OH in the gas phase. researchgate.net The CH form is generally the most stable, but the energy differences between the tautomers can be small, allowing for the co-existence of multiple forms in equilibrium. researchgate.net The specific substituents on the pyrazolone ring can shift this equilibrium; for example, electron-donating groups on the C-3 position tend to favor the CH form. researchgate.net

The tautomeric equilibrium of pyrazolones is highly sensitive to the surrounding environment, particularly the polarity of the solvent. orientjchem.org Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on the stability of tautomers. researchgate.netresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant.

Research indicates that polar solvents tend to stabilize the more polar tautomeric forms. orientjchem.org For instance, while the CH form may be most stable in the gas phase or non-polar solvents, the more polar OH or NH forms can become significantly stabilized in polar protic solvents like water or methanol (B129727) through hydrogen bonding and dipole-dipole interactions. orientjchem.org Computational studies have shown that the energy barrier for proton transfer between tautomers and the molecular dipole moments increase with solvent polarity. researchgate.net This demonstrates the crucial role of the solvent in determining the predominant tautomeric structure in solution.

Advanced Computational Applications in Pyrazolone Research

Beyond fundamental properties, computational methods are applied to predict the biological activity of pyrazolone derivatives and to understand their interactions with biological targets, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.orghilarispublisher.com For pyrazolone derivatives, which exhibit a wide range of biological activities including antimicrobial and anti-inflammatory effects, QSAR is a valuable tool. ej-chem.orgvlifesciences.com

In a typical QSAR study, various molecular descriptors (e.g., electronic, steric, and lipophilic properties) are calculated for a series of pyrazolone compounds. ej-chem.orgresearchgate.net Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that correlates these descriptors with experimentally determined biological activity (e.g., minimum inhibitory concentration, MIC). ej-chem.orghilarispublisher.com These models can then be used to predict the activity of new, unsynthesized pyrazolone derivatives, guiding the design of more potent therapeutic agents. ej-chem.orgsemanticscholar.org

Table 2: Example of a QSAR Model for Antimicrobial Activity of Pyrazolone Derivatives

MicroorganismQSAR EquationStatistical Significance
A. nigerp(MIC) = 0.01879(Hyd E) + 0.004444(SAG) - 0.00236(Vol) - 1.4261n=7
P. aeruginosap(MIC) = 0.002923(Hyd E) - 0.02142(logP) - 0.000281(Vol) - 1.00658n=7

Adapted from a QSAR study on pyrazolone compounds. researchgate.net Descriptors include Hydration Energy (Hyd E), Surface Area Grid (SAG), Volume (Vol), and logP.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govijpbs.com This method is widely used to understand how pyrazolone derivatives interact with their biological targets at the molecular level. nih.gov

In these simulations, the pyrazolone derivative is placed into the binding site of a target protein, and its conformational flexibility is explored to find the binding mode with the lowest energy. scialert.nethilarispublisher.com The results provide critical information about the binding affinity (often expressed as a docking score or binding energy) and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. figshare.com Docking studies have been successfully applied to pyrazolone derivatives to investigate their potential as inhibitors of targets like NF-κB, cytokine synthesis, and cyclooxygenase (COX) enzymes, providing a rationale for their observed biological activities. nih.govscialert.nethilarispublisher.com

Table 3: Molecular Docking Results of Pyrazolone Derivatives with a Protein Target

CompoundTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Pyrazolone Derivative 5ap38 MAP Kinase (1YWR)-7.9Asp112, Met109, Lys53
Pyrazolone Derivative 5bp38 MAP Kinase (1YWR)-8.2Asp112, Met109, Lys53
Pyrazolone Derivative 5cp38 MAP Kinase (1YWR)-8.5Asp112, Met109, Lys53

Illustrative data based on docking studies of pyrazolone derivatives as cytokine synthesis inhibitors. scialert.net

Compound Index

Investigation of Nonlinear Optical (NLO) Properties

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific experimental or computational studies focused on the nonlinear optical (NLO) properties of this compound. While the broader class of pyrazolone derivatives has been a subject of interest in the field of nonlinear optics, research targeting this particular compound is not available in the reviewed sources.

Theoretical investigations into the NLO properties of organic molecules typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to determine key parameters like the first and second hyperpolarizabilities (β and γ, respectively). These parameters quantify the nonlinear response of a molecule to an applied electric field and are indicative of its potential for applications in technologies like optical switching and frequency conversion.

Similarly, experimental characterization of NLO properties often employs techniques such as the Z-scan method to measure the nonlinear absorption coefficient and the nonlinear refractive index. However, no such data has been reported for this compound.

The lack of dedicated research on this compound means that no data tables detailing its hyperpolarizability, dipole moment, or other NLO-relevant parameters can be provided. Further computational and experimental work would be necessary to elucidate the nonlinear optical characteristics of this compound and to assess its potential as an NLO material.

Mechanistic Investigations of in Vitro Biological Activities

Elucidation of Specific Molecular Targets and Biological Pathways

The diverse biological activities of pyrazole (B372694) derivatives stem from their ability to interact with a wide range of molecular targets, including enzymes and receptors, and to modulate various cellular processes.

Many pyrazole-containing compounds are known to be potent enzyme inhibitors. A prominent example is the selective inhibition of cyclooxygenase-2 (COX-2) by diarylpyrazole derivatives like celecoxib. The structural features of these compounds allow them to fit into the active site of the COX-2 enzyme, leading to the inhibition of prostaglandin (B15479496) synthesis and subsequent anti-inflammatory effects. While direct evidence is lacking for 3-Butyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one, its pyrazolone (B3327878) core suggests a potential, albeit likely weaker, interaction with cyclooxygenase enzymes. The nature and substitution pattern of the aryl groups in selective COX-2 inhibitors are critical for their activity, features that are absent in the subject compound.

Certain pyrazole derivatives have been shown to interact with various receptors. For instance, studies on isochromeno[4,3-c]pyrazol-5(1H)-one derivatives have demonstrated their ability to bind to the benzodiazepine (B76468) receptor, suggesting potential neuromodulatory effects. The specific binding and functional activity (agonist or antagonist) are highly dependent on the three-dimensional structure of the molecule and its complementarity to the receptor's binding pocket. The relatively simple structure of this compound makes it a less likely candidate for high-affinity binding to complex receptor sites without further functionalization.

The interaction of pyrazole derivatives with enzymes and receptors can lead to the modulation of various cellular signaling pathways. Some pyrazoline derivatives have been reported to induce apoptosis and cause cell cycle arrest in cancer cell lines, indicating an impact on cell proliferation. These effects are often mediated through complex signaling cascades involving various kinases and transcription factors.

Furthermore, the anti-inflammatory effects of many pyrazole compounds are a direct consequence of their modulation of inflammatory cascades. This can occur through the inhibition of pro-inflammatory enzymes like COX-2, or by affecting the production and signaling of inflammatory mediators such as cytokines and chemokines.

In Vitro Pharmacological Activity Profiling of this compound and its Derivatives

In vitro assays are crucial for determining the pharmacological profile of a compound and for elucidating its mechanism of action at a cellular and molecular level.

The pyrazole and pyrazoline scaffolds are present in many compounds with demonstrated antimicrobial and antifungal activities. The proposed mechanisms of action for some pyrazoline derivatives include the inhibition of essential bacterial enzymes. For example, some derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication. The lipophilicity and electronic properties of the substituents on the pyrazoline ring are often correlated with the antimicrobial potency. The butyl group in this compound would increase its lipophilicity, which could facilitate its passage through microbial cell membranes.

Structure-activity relationship (SAR) studies on antifungal pyrazole derivatives have indicated that the presence of specific functional groups, such as a nitroso group, can be essential for activity. The planarity of the heterocyclic rings and the length of N-alkyl chains have also been identified as important factors.

The anti-inflammatory properties of pyrazole derivatives are a major area of research. In vitro cell-based assays are commonly used to investigate the mechanisms underlying these effects. These assays often involve stimulating immune cells, such as macrophages, with inflammatory agents like lipopolysaccharide (LPS) and then measuring the effect of the test compound on the production of inflammatory mediators.

For many pyrazole derivatives, the anti-inflammatory action is linked to the inhibition of the COX-2 enzyme, which is induced during inflammation. However, other mechanisms may also be involved, such as the modulation of mitogen-activated protein kinase (MAPK) signaling pathways, which play a critical role in the inflammatory response. The ability of a compound to suppress the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines in cell-based models provides strong evidence for its anti-inflammatory potential.

Cytotoxicity Mechanisms in Cancer Cell Lines (e.g., Induction of Apoptosis)

Derivatives of the pyrazolone scaffold have been identified as potent cytotoxic agents against various cancer cell lines, with research pointing towards the induction of apoptosis as a primary mechanism of action. Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells, and its activation is a key feature of many chemotherapeutic agents.

Investigations into 1,3,5-trisubstituted-1H-pyrazole derivatives reveal their ability to target and inhibit Bcl-2, an anti-apoptotic protein that is often overexpressed in cancer cells. By inhibiting Bcl-2, these compounds disrupt the balance of pro- and anti-apoptotic proteins, leading to the activation of downstream effector molecules. Studies have shown that treatment with these pyrazole derivatives leads to the upregulation of pro-apoptotic proteins such as Bax, the tumor suppressor protein p53, and Caspase-3, a key executioner caspase in the apoptotic cascade.

Furthermore, some pyrazolone derivatives have been shown to induce an intrinsic apoptosis pathway mediated by mitochondrial damage. This involves an increase in the Bax/Bcl-2 ratio, which enhances the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade. Another observed mechanism is the induction of genotoxic stress through DNA strand breaks, evidenced by increased comet tail length in comet assays. This DNA damage can trigger cell cycle arrest and apoptosis if the damage is beyond repair. For instance, certain 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole compounds caused cell cycle arrest in the S-phase and increased the population of cells in the sub-G0/G1 phase, which is indicative of apoptotic cell death. acs.orgnih.govresearchgate.netjapsonline.com

The table below summarizes the key apoptotic mechanisms initiated by pyrazolone derivatives in cancer cells.

MechanismKey Protein/EventObserved Outcome
Bcl-2 Inhibition Bcl-2Upregulation of Bax, p53, Caspase-3
Mitochondrial Pathway Increased Bax/Bcl-2 RatioMitochondrial damage, Cytochrome c release
DNA Damage DNA Strand BreaksIncreased comet tail length, Genotoxic stress
Cell Cycle Arrest S-phase, Sub-G0/G1 phaseHalt in cell proliferation, Apoptotic cell death

Antioxidant Mechanisms and Oxidative Stress Mitigation

Pyrazolone derivatives have demonstrated significant antioxidant properties, acting through various chemical mechanisms to neutralize free radicals and mitigate oxidative stress. Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases.

The primary antioxidant mechanisms for these compounds involve their ability to act as radical scavengers. This is achieved through two main pathways:

Hydrogen Atom Transfer (HAT): In this mechanism, the pyrazolone derivative donates a hydrogen atom to a free radical, thereby neutralizing it. The presence of a hydroxyl group in the enol tautomeric form of the pyrazolone ring is believed to be crucial for this activity. This mechanism is particularly effective in protecting against lipid peroxidation, a chain reaction of oxidative degradation of lipids. nih.goveurekaselect.com

Single Electron Transfer (SET): The compound can donate an electron to a free radical, converting it into a more stable species. The efficacy of this mechanism is often evaluated using assays such as the Ferric-Reducing Antioxidant Power (FRAP) and the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.gov

Studies on sulfur-containing derivatives of 2,4-dihydro-3H-pyrazol-3-one have shown high antioxidant activity, attributed to their efficient reaction with peroxyl radicals. eurekaselect.com For example, 5-hydroxy-3-methyl-5-trifluoromethyl-4,5-dihydro-1H-1-(2-hydroxybenzoyl)-pyrazole was found to be highly effective in preventing lipid peroxidation stimulated by various agents in brain homogenates and was also capable of blocking glutathione (B108866) oxidation. nih.gov

The table below details the antioxidant capacities and mechanisms of representative pyrazolone derivatives from a comparative study.

Compound DerivativeAntioxidant AssayPrimary MechanismFinding
5-hydroxy-3-methyl-5-trifluoromethyl-4,5-dihydro-1H-1-acetyl-pyrazoleFRAPSETHighest ferric-reducing power
5-hydroxy-3-methyl-5-trifluoromethyl-4,5-dihydro-1H-1-(2-hydroxybenzoyl)-pyrazoleDPPH, Lipid PeroxidationSET, HATHighest free radical scavenging, Most effective against lipid peroxidation
5-methyl-4-(benzylsulfanylmethyl)-2,4-dihydro-3H-pyrazol-3-onePeroxyl Radical ReactionHATHigh antioxidant activity (fk7 = (5.7–9.2)·10⁴ L mol⁻¹ s⁻¹)

Other Mechanistic In Vitro Investigations (e.g., Antitubercular, Antiamoebic)

Beyond their anticancer and antioxidant roles, pyrazolone derivatives have been investigated for other important therapeutic activities, notably as antitubercular and antiamoebic agents.

Antitubercular Mechanisms: Several pyrazolone derivatives have shown potent in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains. Molecular docking studies have identified a key molecular target: the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis II (FAS-II) system. acs.orgnih.govresearchgate.netresearchgate.net By binding to and inhibiting InhA, these compounds disrupt the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall.

Another novel mechanism identified involves the induction of autophagy in infected host cells. The pyrazole derivative NSC 18725 was found to inhibit the growth of intracellular M. tuberculosis by triggering this cellular process, which helps the host cell degrade and eliminate the invading pathogen. nih.gov

Antiamoebic Mechanisms: New 1-N-substituted thiocarbamoyl-3,5-diphenyl-2-pyrazoline derivatives have demonstrated significant in vitro antiamoebic activity against the HM1:IMSS strain of Entamoeba histolytica. Several of these compounds exhibited IC₅₀ values lower than that of the standard drug, metronidazole, indicating superior potency in inhibiting amoebic growth. nih.gov While the precise molecular target is still under investigation, the results suggest that the pyrazoline scaffold is a promising starting point for the development of new antiamoebic drugs. The mechanism is believed to involve the disruption of essential biochemical pathways within the parasite. nih.gov

Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR and pharmacophore mapping have been instrumental in guiding the rational design of compounds with enhanced potency and selectivity.

Correlating Structural Modifications on this compound Derivatives with Mechanistic Efficacy

SAR studies have systematically explored how modifying different parts of the pyrazolone scaffold affects biological outcomes.

For Cytotoxicity: The nature and position of substituents on the phenyl rings attached to the pyrazole core are critical.

Electron-withdrawing groups: The presence of halogen atoms, such as chlorine, on a phenyl ring at the 5-position often enhances cytotoxic activity. For example, derivatives with dichlorophenyl groups show significant potency. acs.org

Heterocyclic moieties: The incorporation of other heterocyclic rings, such as thiazole (B1198619) or pyrrole, can increase anticancer efficacy. acs.org

Linker groups: The introduction of functional groups like sulfonamides has been shown to improve cytotoxicity against various cancer cell lines. acs.org

For Antioxidant Activity:

Hydroxyl groups: The presence of a hydroxyl group, particularly on a benzoyl substituent at the N1 position, significantly enhances free radical scavenging ability. The phenolic hydroxyl can readily donate a hydrogen atom to neutralize radicals. nih.gov

Substitution at N1: The type of substituent at the N1 position of the pyrazolone ring influences antioxidant capacity. Acetyl and benzoyl groups have been shown to modulate the electron-donating ability of the molecule. nih.gov

The table below summarizes key SAR findings for different biological activities.

ActivityStructural FeatureEffect on Activity
Anticancer Chlorophenyl, Thiazole, Sulfonamide groupsEnhancement of cytotoxicity
Antioxidant 2-hydroxybenzoyl group at N1 positionIncreased radical scavenging and protection against lipid peroxidation
Antitubercular 2",4"-dichlorophenyl group at 5-positionPotent activity against M. tuberculosis
Antiamoebic Adamantyl amine or 4-methylpiperidine (B120128) at N1-thiocarbamoylPotent inhibition of E. histolytica growth

Pharmacophore Mapping and Molecular Design Principles for Optimized Activity

Pharmacophore mapping and molecular docking are computational tools used to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) required for a molecule to interact with a specific biological target. These models serve as blueprints for designing new, more potent derivatives.

Anticancer Design: For Bcl-2 inhibitors, molecular docking studies have confirmed that 1,3,5-trisubstituted-1H-pyrazole derivatives bind with high affinity to the hydrophobic groove of the Bcl-2 protein. The key interactions often involve hydrogen bonds between the pyrazole derivative and critical amino acid residues in the binding pocket. acs.orgjapsonline.com The pharmacophore model for these inhibitors typically includes hydrogen bond donors and acceptors, aromatic rings, and hydrophobic features arranged in a specific spatial orientation.

Antitubercular Design: Molecular docking studies of pyrazolone derivatives against the InhA enzyme from M. tuberculosis have been crucial for rational drug design. acs.orgnih.govresearchgate.netresearchgate.net These studies revealed that the compounds fit snugly into the active site of InhA, forming interactions that inhibit its function. The design principles derived from these models focus on optimizing the substituents on the pyrazole core to maximize binding affinity with the target enzyme. For example, 2D-QSAR models have been developed to predict the anti-proliferative activity of novel pyrazole derivatives against various cancer cell lines, helping to prioritize the synthesis of the most promising candidates. nih.gov

These computational approaches, combined with SAR data, provide a powerful strategy for the rational design of next-generation pyrazolone-based therapeutic agents with optimized efficacy and target specificity.

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are fundamental to confirming the molecular structure of a synthesized compound. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Experiments)

High-Resolution NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.

¹H NMR: One-dimensional proton NMR would be used to identify the number of distinct proton environments, their chemical shifts (ppm), spin-spin coupling patterns (multiplicity), and integration (proton count). For 3-Butyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one, one would expect to observe signals corresponding to the butyl chain protons (CH₃, CH₂, CH₂, CH₂), the N-methyl protons (N-CH₃), and the methylene (B1212753) protons on the pyrazolone (B3327878) ring (CH₂ at C4).

¹³C NMR: Carbon-13 NMR would reveal the number of unique carbon atoms in the molecule. The expected spectrum would show signals for the carbonyl carbon (C=O), the carbons of the pyrazole (B372694) ring, the N-methyl carbon, and the four distinct carbons of the butyl group.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most characteristic absorption band would be a strong peak typically in the range of 1650-1720 cm⁻¹, corresponding to the stretching vibration of the cyclic amide carbonyl group (C=O) of the pyrazolone ring. Other expected signals would include C-H stretching vibrations for the alkyl groups (around 2850-3000 cm⁻¹) and C-N stretching vibrations.

Mass Spectrometry (MS, EIMS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

EIMS (Electron Ionization Mass Spectrometry): This technique would provide the molecular ion peak (M⁺), confirming the molecular weight. Additionally, it would generate a characteristic fragmentation pattern as the molecule breaks apart. Expected fragments could arise from the loss of the butyl chain or parts thereof, providing further structural confirmation.

HRMS (High-Resolution Mass Spectrometry): HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula (e.g., C₈H₁₄N₂O), unequivocally confirming the compound's chemical composition.

X-ray Crystallography for Solid-State Structural Analysis

If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information in the solid state.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Tautomer Identification

SCXRD analysis would determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing accurate bond lengths, bond angles, and torsion angles. This technique would unambiguously confirm the presence of the 4,5-dihydro-1H-pyrazol-5-one structure, definitively identifying the specific tautomer present in the solid state. It would also reveal the conformation of the butyl group relative to the pyrazole ring.

Analysis of Intermolecular Interactions and Crystal Packing Motifs, including Hydrogen Bonding Patterns

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal. This analysis identifies intermolecular interactions, such as van der Waals forces and potential weak C-H···O hydrogen bonds involving the carbonyl oxygen. Understanding these interactions is crucial for comprehending the solid-state properties of the material. The analysis would describe the crystal packing motifs, such as the formation of chains, sheets, or three-dimensional networks.

Future Directions and Emerging Research Avenues for 3 Butyl 1 Methyl 4,5 Dihydro 1h Pyrazol 5 One

Development of Sustainable and Scalable Synthetic Methodologies

Future research must prioritize the development of environmentally benign and economically viable methods for synthesizing 3-Butyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one. Traditional synthesis of pyrazolones often involves refluxing reagents in organic solvents for extended periods. sphinxsai.com Emerging research on related compounds has demonstrated the feasibility of greener alternatives that significantly reduce environmental impact.

Key future strategies should include:

Solvent-Free Synthesis: Inspired by the quantitative, solvent-free preparation of 1-phenyl and 1-methyl derivatives of 3-methyl-5-pyrazolone, similar methods could be adapted. ias.ac.in These reactions, often involving the simple heating of neat reactants like a hydrazine (B178648) derivative and a β-keto ester, offer advantages of reduced solvent waste and simplified purification.

Ionic Liquid Catalysis: The use of ionic liquids as catalysts and reaction media presents a promising green chemistry approach. For instance, 2-methyl-3-butyl imidazolium (B1220033) chloride has been successfully used in the synthesis of pyrazolopyrimidine derivatives, offering enhanced reaction rates, high yields, and the potential for catalyst recycling. sphinxsai.comsci-hub.se

One-Pot, Multi-Component Reactions: Designing one-pot syntheses, where multiple reaction steps are carried out in a single vessel, can improve efficiency and reduce waste. jocpr.com Adapting such strategies, potentially under aqueous or catalyst-free conditions, would represent a significant advance in the scalable production of the target compound.

Synthesis StrategyPotential Advantages for this compoundRelated Research Precedent
Solvent-Free Reaction Reduced solvent waste, lower energy consumption, simplified product isolation.Quantitative synthesis of Edaravone via heating of phenylhydrazine (B124118) and ethyl acetoacetate. ias.ac.in
Ionic Liquid Media Increased reaction rates, high yields, reusability of the catalyst, eco-friendly.Synthesis of pyrazolopyrimidine derivatives using 2-methyl-3-butyl imidazolium chloride. sphinxsai.com
Catalyst-Free Aqueous Synthesis Use of water as a safe and abundant solvent, avoidance of toxic metal catalysts.Ce/SiO2 catalyzed one-pot synthesis of N-arylpyrazolones in aqueous media. jocpr.com

Integration of Advanced Computational Chemistry for Predictive Research and Drug Discovery

Advanced computational tools are indispensable for modern chemical research, enabling the prediction of molecular properties and guiding experimental design. For this compound, a concerted in silico approach could rapidly accelerate its development.

Future computational research avenues include:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the molecule. tandfonline.comresearchgate.net Such calculations are crucial for understanding its stability, reactivity, and spectroscopic characteristics, providing a strong correlation with experimental data. researchgate.netfigshare.com

Molecular Docking: This technique is vital for predicting the binding affinity and interaction modes of the compound with various biological targets, such as enzymes and receptors. researchgate.net Docking studies on other pyrazolone (B3327878) derivatives have successfully identified potential inhibitors for targets in cancer and viral diseases, such as protein kinases and the main protease of SARS-CoV-2. tandfonline.comnih.govnih.gov This approach can be used to screen this compound against libraries of biological targets to identify promising therapeutic applications.

Pharmacokinetic (ADME) Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. This foresight is critical in early-stage drug discovery to identify potential liabilities like poor bioavailability or metabolic instability, allowing for structural modifications to optimize its drug-like properties.

Computational MethodApplication to this compoundExpected Outcome
Density Functional Theory (DFT) Calculation of molecular structure, electronic orbitals (HOMO-LUMO), and electrostatic potential.Prediction of molecular stability, reactivity hotspots, and spectroscopic signatures. researchgate.net
Molecular Docking Virtual screening against protein targets (e.g., kinases, proteases, oxidases).Identification of potential biological activities and mechanism of action. nih.govnih.gov
ADME Modeling Prediction of properties like solubility, permeability, metabolism, and toxicity.Early assessment of drug-likeness and guidance for lead optimization.

Mechanistic Elucidation of Novel Biological Activities

The pyrazolone scaffold is renowned for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. nih.govresearchgate.netresearchgate.net While the parent drug Edaravone is known for its neuroprotective effects as a free radical scavenger, the specific biological profile of this compound is yet to be determined. bohrium.com

Future investigations should focus on:

Antioxidant and Anti-inflammatory Screening: Initial studies should assess the compound's ability to scavenge free radicals and inhibit key inflammatory mediators. Given that oxidative stress and inflammation are implicated in numerous diseases, positive results could open therapeutic avenues in neurodegenerative disorders, cardiovascular disease, and metabolic syndrome. researchgate.net

Anticancer Activity: Many pyrazolone derivatives exhibit potent anticancer activity by targeting signaling pathways like NF-κB or inhibiting protein kinases crucial for cell proliferation. nih.govnih.gov The compound should be screened against a panel of cancer cell lines to identify cytotoxic effects, followed by mechanistic studies to determine the specific molecular targets.

Antimicrobial Properties: The increasing threat of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Pyrazole (B372694) derivatives have shown promise as antibacterial and antifungal agents, making this a valuable area of investigation for the target compound. researchgate.net

Exploration of New Applications in Materials Science and Agrochemicals

Beyond pharmacology, the unique electronic and structural features of pyrazole derivatives make them attractive candidates for applications in materials science and agriculture.

Emerging research should explore:

Nonlinear Optical (NLO) Materials: Certain pyrazole derivatives have been shown to possess significant nonlinear optical properties, which are valuable for applications in telecommunications and optical computing. nih.gov Future work could involve synthesizing the compound and its derivatives and characterizing their NLO response to evaluate their potential as advanced optical materials.

Agrochemicals: The pyrazolone core is present in various commercial agrochemicals. google.com Research should be directed towards evaluating the potential of this compound as an herbicide, fungicide, or insecticide. High-throughput screening against common agricultural pests and pathogens could reveal novel applications in crop protection.

Synergistic Approaches Combining Synthetic, Theoretical, and Biological Research

The most effective path to unlocking the potential of this compound will involve an integrated, multidisciplinary research strategy. This synergistic approach would create a feedback loop where each discipline informs and accelerates the others.

A proposed integrated workflow would be:

Synthesis & Derivatization: Employ sustainable synthetic methods (Section 6.1) to produce the parent compound and a library of structurally related analogs.

Computational Screening: Utilize advanced computational models (Section 6.2) to predict the biological, material, and agrochemical properties of the synthesized library, prioritizing the most promising candidates for experimental validation.

Experimental Validation: Conduct targeted biological assays (Section 6.3) and materials/agrochemical testing (Section 6.4) on the prioritized compounds.

Iterative Refinement: Use the experimental results to refine the predictive computational models. This improved understanding will guide the design and synthesis of next-generation compounds with enhanced properties, restarting the cycle of innovation.

This integrated strategy represents a modern, efficient paradigm for chemical research that can systematically explore and optimize the future applications of this compound.

Q & A

Q. What synthetic methodologies are commonly employed for 3-Butyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one?

The synthesis typically involves a cyclocondensation reaction between a β-ketoester (e.g., ethyl acetoacetate) and a substituted hydrazine. For example, tert-butyl-substituted analogs are synthesized via a Claisen-Schmidt condensation followed by cyclization under acidic conditions . Microwave-assisted synthesis can enhance reaction efficiency, as demonstrated in related pyrazolone systems, reducing reaction times and improving yields (e.g., from 12 hours to 30 minutes under optimized microwave conditions) . Purification often employs recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How is the structural integrity of this compound verified?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR identify substituent environments (e.g., methyl groups at δ 1.2–1.5 ppm, pyrazolone ring protons at δ 3.0–4.0 ppm) .
  • IR : Stretching vibrations for C=O (1650–1700 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) confirm the pyrazolone core .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as shown in related dihydropyrazole derivatives .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Common assays include:

  • Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values calculated .
  • Enzyme inhibition : Spectrophotometric assays for COX-2 or α-glucosidase inhibition, using celecoxib or acarbose as positive controls .
  • Antioxidant activity : DPPH radical scavenging assays, comparing results to ascorbic acid .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol minimizes side reactions in condensation steps .
  • Catalysts : Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., L-proline) accelerate key steps, as seen in analogous pyrazole syntheses .
  • Continuous flow reactors : Enable precise temperature control and scalability, reducing decomposition risks in exothermic reactions .

Q. What computational strategies predict the compound’s bioactivity and target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with protein targets (e.g., COX-2 or bacterial enzymes). Pyrazolone derivatives show binding affinity to active sites via hydrogen bonds and hydrophobic interactions .
  • QSAR models : Correlate substituent effects (e.g., alkyl chain length) with bioactivity using descriptors like logP and polar surface area .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from assay variability or substituent effects. Mitigation strategies include:

  • Standardized protocols : Replicate assays under identical conditions (pH, temperature, cell lines) .
  • SAR analysis : Systematically vary substituents (e.g., alkyl vs. aryl groups) to isolate activity trends. For example, tert-butyl groups enhance lipophilicity and membrane penetration in antimicrobial assays .

Q. What challenges arise in purifying this compound, and how are they addressed?

  • Byproduct formation : Side products from incomplete cyclization are removed via repeated recrystallization or preparative TLC .
  • Solubility issues : Use mixed solvents (e.g., DCM/methanol) for column chromatography .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C, requiring storage at 4°C .
  • Photostability : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) identifies degradation pathways, necessitating amber vials for light-sensitive samples .

Q. What strategies design derivatives with enhanced pharmacological profiles?

  • Bioisosteric replacement : Substitute the butyl group with isosteres like cyclopropylmethyl to modulate bioavailability .
  • Prodrug approaches : Introduce hydrolyzable esters (e.g., acetyl groups) to improve solubility and sustained release .

Q. How do intermolecular interactions influence the compound’s crystallinity and formulation?

  • Hydrogen bonding : Pyrazolone carbonyl groups form dimers in the solid state, affecting solubility and dissolution rates .
  • Polymorphism screening : X-ray powder diffraction (XRPD) identifies stable polymorphs for tablet formulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.